

Spectroscopic Data of N-Boc Norketamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc norketamine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc norketamine**, a key intermediate in the synthesis of norketamine and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction

N-Boc norketamine, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is an analytical reference standard and a crucial precursor in the synthesis of various psychoactive substances.^[1] Its proper identification and characterization are paramount for quality control, metabolic studies, and forensic investigations. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Boc norketamine**, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **N-Boc norketamine** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **N-Boc norketamine** is not widely published, the expected chemical shifts can be predicted based on its chemical structure and comparison with analogous compounds like (S)-norketamine.

Table 1: Predicted ^1H NMR Chemical Shifts for **N-Boc Norketamine**

Protons	Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (4H)	7.20 - 7.60	Multiplet	Protons on the 2-chlorophenyl ring.
Cyclohexyl (8H)	1.60 - 2.80	Multiplet	Methylene protons of the cyclohexanone ring.
tert-Butyl (9H)	~1.40	Singlet	Nine equivalent protons of the Boc protecting group.
NH (1H)	~5.50 - 6.50	Broad Singlet	Amide proton, chemical shift can vary with solvent and concentration.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **N-Boc Norketamine**

Carbon	Chemical Shift (ppm)	Notes
Carbonyl (C=O, ketone)	~205 - 215	Ketone carbonyl of the cyclohexanone ring.
Carbonyl (C=O, Boc)	~155	Carbonyl of the tert-butoxycarbonyl group.
Aromatic	~125 - 140	Carbons of the 2-chlorophenyl ring.
Quaternary (C-N)	~65 - 75	Carbon of the cyclohexanone ring attached to the nitrogen.
Quaternary (Boc)	~80	Quaternary carbon of the tert-butyl group.
Cyclohexyl (CH ₂)	~20 - 40	Methylene carbons of the cyclohexanone ring.
tert-Butyl (CH ₃)	~28	Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Boc norketamine** is characterized by the presence of key functional groups, including two carbonyl groups and the N-H bond of the carbamate.

Table 3: Characteristic IR Absorption Bands for **N-Boc Norketamine**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
~3400	N-H	Stretching	Medium
2850 - 3000	C-H (aliphatic)	Stretching	Medium to Strong
~1710	C=O (ketone)	Stretching	Strong
~1680	C=O (carbamate)	Stretching	Strong
~1500 - 1600	C=C (aromatic)	Stretching	Medium
~1250	C-N	Stretching	Medium
~1160	C-O (carbamate)	Stretching	Strong
~750	C-Cl	Stretching	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Boc norketamine**. The data presented here is from a gas chromatography-mass spectrometry (GC-MS) analysis.

Table 4: GC-MS Fragmentation Data for **N-Boc Norketamine**

m/z	Relative Intensity (%)	Putative Fragment
323	< 5	[M] ⁺ (Molecular Ion)
267	~40	[M - C ₄ H ₈] ⁺
249	~10	[M - C ₄ H ₈ - H ₂ O] ⁺
224	~100	[M - Boc] ⁺
196	~30	[M - Boc - CO] ⁺
160	~25	[C ₉ H ₇ Cl] ⁺
125	~20	[C ₇ H ₄ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-Boc norketamine**, based on common laboratory practices and available analytical reports.

[2]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Boc norketamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 s
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 - Number of scans: 1024-4096
 - Proton decoupling: Applied during acquisition
 - Spectral width: 0 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: A small amount of solid **N-Boc norketamine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: The sample spectrum is ratioed against a background spectrum of the clean ATR crystal.

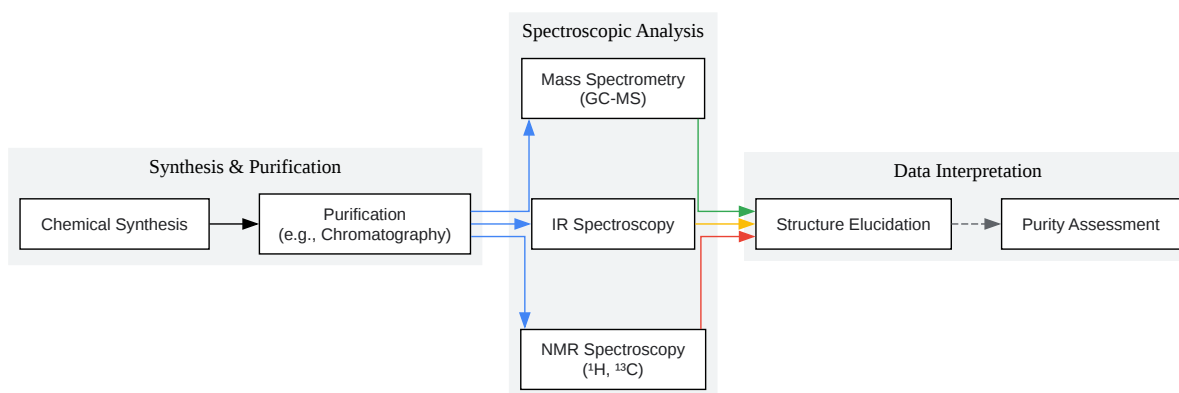
Gas Chromatography-Mass Spectrometry (GC-MS)[2]

- Sample Preparation: Prepare a dilute solution of **N-Boc norketamine** in a suitable solvent (e.g., methanol, ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injection volume: 1 μL
 - Split mode: 1:5
 - Injector temperature: 280 $^{\circ}\text{C}$
 - Column: A suitable capillary column (e.g., HP-5MS).
 - Oven program: Start at a suitable temperature (e.g., 150 $^{\circ}\text{C}$), ramp to a final temperature (e.g., 280 $^{\circ}\text{C}$).
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV

- Mass scan range: 50-550 amu
- Transfer line temperature: 280 °C
- Source temperature: 230 °C
- Quadrupole temperature: 150 °C

Visualization of Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of **N-Boc norketamine**.



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Caption: Analytical workflow for **N-Boc norketamine** characterization.

This workflow begins with the chemical synthesis of **N-Boc norketamine**, followed by purification to isolate the compound of interest. The purified sample then undergoes a battery of spectroscopic analyses, including NMR, IR, and MS. The data from these techniques are

then integrated to elucidate and confirm the chemical structure and to assess the purity of the synthesized compound.

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References

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